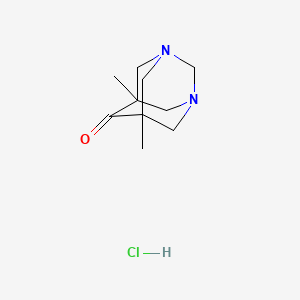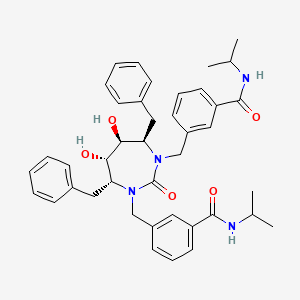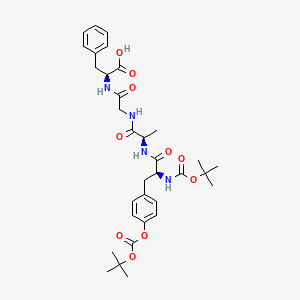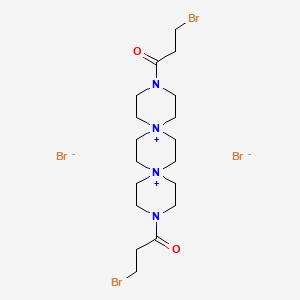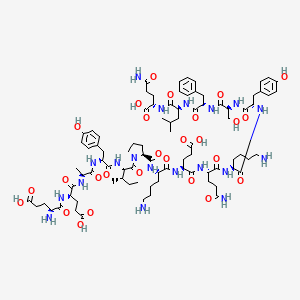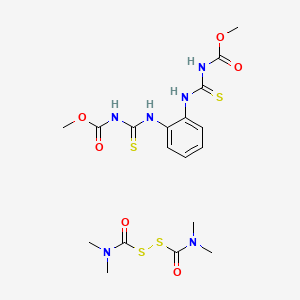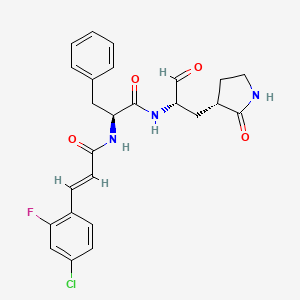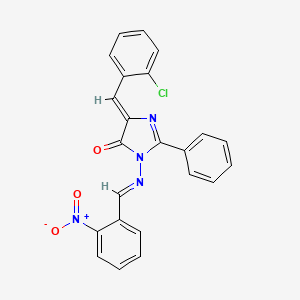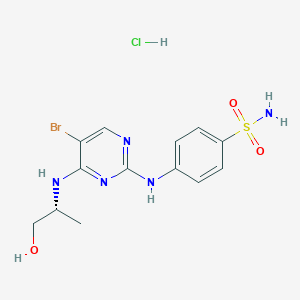
4-((5-Bromo-4-(((1R)-2-hydroxy-1-methylethyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ZK CDK is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor, which makes it a valuable tool in cancer research and treatment. Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle, and their dysregulation is often associated with cancer progression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ZK CDK typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a sulfonamide group, which is a critical functional group in ZK CDK. The reaction conditions often involve the use of reagents such as sulfur trioxide and amines under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ZK CDK follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions
ZK CDK undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ZK CDK may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
ZK CDK has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of ZK CDK involves its ability to inhibit cyclin-dependent kinases. By binding to the active site of these enzymes, ZK CDK prevents their interaction with cyclins, thereby halting the progression of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis, making it a valuable tool in cancer therapy .
相似化合物的比较
Similar Compounds
Roniciclib: Another CDK inhibitor with a similar mechanism of action but different chemical structure.
Palbociclib: A selective CDK4/6 inhibitor used in cancer treatment.
Ribociclib: Similar to palbociclib, it targets CDK4/6 and is used in combination with endocrine therapy for breast cancer.
Uniqueness
ZK CDK stands out due to its broad-spectrum inhibition of multiple cyclin-dependent kinases, making it effective against a wide range of cancer types. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce side effects compared to other CDK inhibitors .
属性
CAS 编号 |
1504571-84-9 |
|---|---|
分子式 |
C13H17BrClN5O3S |
分子量 |
438.73 g/mol |
IUPAC 名称 |
4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1 |
InChI 键 |
CBRHYTYNUKLOBK-DDWIOCJRSA-N |
手性 SMILES |
C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
规范 SMILES |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


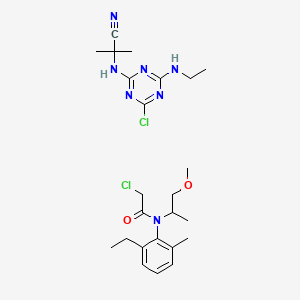

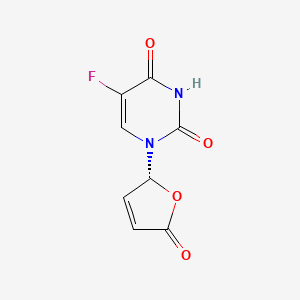
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
